molecular formula C18H16N2O2 B3012782 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922975-30-2

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B3012782
CAS RN: 922975-30-2
M. Wt: 292.338
InChI Key: LJLJTABHFASPEA-UHFFFAOYSA-N
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Description

The compound 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a derivative of the pyridazinone class, which has been the subject of various studies due to its potential pharmacological properties. Research has focused on synthesizing various substituted pyridazinones and examining their central nervous system (CNS) activities. These compounds, including those with a benzyl group and methoxy substituents, have been prepared and tested for their ability to interact with CNS receptors, such as the binding affinity to rat brain membrane preparations .

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been reported in the literature. For instance, compounds with a 3-methoxy substituent and various benzyl groups have been synthesized and evaluated for CNS activity. The synthesis process often involves the use of starting materials such as 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide, which is further modified to introduce different substituents at the phenyl ring . Another related synthesis involves a novel dehydrogenation reaction, where a tetrahydrobenzothiepinopyridazinone derivative is treated with methanesulfonic acid or other acidic conditions to yield a dihydro compound .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be complex, with multiple rings and substituents influencing the overall conformation and properties of the molecule. For example, a related compound, 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenyl-pyridazin-3(2H)-one, has been studied using crystallography, revealing that the molecule crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the rings and the central pyridazine ring vary, affecting the molecule's three-dimensional shape and possibly its biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives can be influenced by the presence of substituents and the overall molecular structure. The aforementioned dehydrogenation reaction is an example of the type of chemical transformations these compounds can undergo. This particular reaction involves an acid-catalyzed intermolecular redox process, which is a concerted elimination of hydrogen atoms and sulfinyl oxygen, leading to the formation of a dihydro compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one and its derivatives are determined by their molecular structure. The presence of methoxy and benzyl groups can affect the compound's solubility, melting point, and stability. The crystal structure analysis provides insights into the molecule's conformation and the types of intermolecular interactions, such as hydrogen bonding and pi-stacking, which can influence the compound's physical state and reactivity . The binding affinity to CNS receptors, as indicated by IC50 values, is a critical chemical property that reflects the compound's potential as a pharmacological agent .

Scientific Research Applications

Structural Characterization

Extended Conformation Analysis : Research on similar molecules has detailed the structural conformation of these compounds. For instance, a study by Zvirgzdins et al. (2013) on a related molecule, (RS)-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one, discusses the extended conformation and the supramolecular interactions that contribute to its stability, including hydrogen bonds and C—H⋯π interactions (Zvirgzdins et al., 2013).

Synthetic Pathways and Reactions

Novel Synthesis and Reactions : A variety of synthetic pathways have been explored for the creation and modification of pyridazinone derivatives. Alonazy et al. (2009) synthesized 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones and investigated their reactions, highlighting the versatility of these compounds in synthetic chemistry (Alonazy et al., 2009).

Conversion into Diverse Heterocycles : Soliman et al. (2022) demonstrated the transformation of 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones, and pyrazolones, showcasing the chemical flexibility and potential for generating a wide range of bioactive compounds (Soliman et al., 2022).

properties

IUPAC Name

2-benzyl-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-15(17)16-11-12-18(21)20(19-16)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLJTABHFASPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one

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